Product packaging for 3-Pyridinebutanoic acid(Cat. No.:CAS No. 477251-67-5)

3-Pyridinebutanoic acid

Cat. No.: B1293409
CAS No.: 477251-67-5
M. Wt: 165.19 g/mol
InChI Key: MFYZACBRKCFXDV-UHFFFAOYSA-N
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Description

Contextualization within Pyridine (B92270) Carboxylic Acids Research

3-Pyridinebutanoic acid belongs to the broader class of pyridine carboxylic acids, which are organic compounds containing both a pyridine ring and a carboxylic acid functional group. ontosight.aicontaminantdb.ca The pyridine ring is a six-membered aromatic heterocycle with one nitrogen atom replacing a carbon atom of a benzene (B151609) ring. wikipedia.orgtaylorandfrancis.com This nitrogen atom imparts basic properties to the molecule. wikipedia.orgatamanchemicals.com The presence of the carboxylic acid group, on the other hand, provides acidic characteristics. solubilityofthings.com This dual functionality is a hallmark of many biologically important molecules.

The research into pyridine carboxylic acids is extensive, driven by their presence in numerous natural products and their utility as building blocks in the synthesis of pharmaceuticals and agrochemicals. wikipedia.orgatamanchemicals.com Compounds within this class are investigated for a wide array of potential applications, including their roles as anti-inflammatory, antibacterial, and anticancer agents. ontosight.ai this compound, as a specific member of this family, is a subject of study for its potential to interact with biological systems, a property suggested by the presence of the pyridine ring. solubilityofthings.comsolubilityofthings.com

Historical Perspectives on Pyridine-Containing Compounds in Organic Synthesis and Biochemistry

The history of pyridine-containing compounds dates back to the 19th century, with the first synthesis of a heteroaromatic compound, pyridine itself, being a significant milestone. wikipedia.org Historically, pyridine was primarily extracted from coal tar. wikipedia.orgbritannica.com The development of synthetic methods, such as the Hantzsch pyridine synthesis in 1881 and the Chichibabin pyridine synthesis in 1924, revolutionized the accessibility and study of pyridine and its derivatives. wikipedia.org

In biochemistry, the pyridine ring is a fundamental component of many vital molecules. wikipedia.orgtaylorandfrancis.com For instance, the B vitamins niacin and pyridoxal (B1214274) contain a pyridine ring structure. atamanchemicals.combritannica.com Nicotine (B1678760) and other nitrogenous plant products also feature this heterocyclic core. atamanchemicals.combritannica.com The widespread occurrence of the pyridine motif in nature has long spurred interest in the synthesis and biological evaluation of novel pyridine-containing compounds. This historical context provides the foundation for the current research into molecules like this compound, as scientists continue to explore the vast chemical space and biological potential of this class of compounds.

Evolution of Research Interests in this compound and its Analogues

Initial interest in pyridine derivatives was often centered on their use as solvents and as precursors for agrochemicals and pharmaceuticals. taylorandfrancis.combritannica.com Over time, research has become more nuanced, focusing on the specific biological activities of individual compounds and their analogues. The study of this compound and its derivatives reflects this evolution.

Research into analogues such as 4-oxo-4-(3-pyridyl)butanoic acid has highlighted the potential for these compounds to serve as scaffolds in drug design. solubilityofthings.comontosight.ai The introduction of a keto group, for example, can significantly influence the molecule's biochemical properties and its interactions with enzymes and receptors. ontosight.ai Derivatives of this compound are being investigated for their potential pharmacological activities, with studies exploring their utility as intermediates in the synthesis of more complex therapeutic agents. solubilityofthings.comontosight.ai The structural diversity achievable through modification of the butanoic acid chain and the pyridine ring allows for the fine-tuning of properties to target specific biological pathways. solubilityofthings.com Recent studies have even identified this compound in the context of metabolic changes associated with diet. sciopen.com Furthermore, complex natural products, such as sesquiterpene pyridine alkaloids isolated from Tripterygium wilfordii, contain intricate pyridine dicarboxylic acid moieties, demonstrating the diverse and complex ways this structural motif is utilized in nature and spurring further investigation into the bioactivity of related synthetic compounds. mdpi.comresearchgate.net

Physicochemical Properties of this compound

PropertyValue
Chemical Formula C9H11NO2
Molecular Weight 165.19 g/mol ontosight.ai
IUPAC Name 4-(pyridin-3-yl)butanoic acid contaminantdb.ca
Synonyms This compound, 4-(pyridin-3-yl)butanoic acid ontosight.aisolubilityofthings.com
CAS Number 17270-50-7, 477251-67-5 ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO2 B1293409 3-Pyridinebutanoic acid CAS No. 477251-67-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477251-67-5

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C9H11NO2/c11-9(12)5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2,(H,11,12)

InChI Key

MFYZACBRKCFXDV-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CCCC(=O)O

Canonical SMILES

C1=CC(=CN=C1)CCCC(=O)O

physical_description

Solid

Origin of Product

United States

Advanced Synthetic Methodologies and Derivatization Strategies of 3 Pyridinebutanoic Acid

Direct Synthetic Routes to 3-Pyridinebutanoic Acid

Direct synthesis of this compound can be achieved through various organic reactions that construct the carbon skeleton and introduce the necessary functional groups.

Exploration of Carboxylic Acid and Amine Formation Reactions

A key strategy for the synthesis of this compound involves the formation of the butanoic acid side chain attached to the pyridine (B92270) ring. One effective method utilizes a Grignard reaction. This approach involves the reaction of a pyridyl Grignard reagent with a suitable four-carbon electrophile. Specifically, 3-bromopyridine (B30812) can be converted to 3-pyridylmagnesium bromide, which then reacts with succinic anhydride (B1165640) in an ethereal solvent like tetrahydrofuran (B95107) (THF). The subsequent workup under acidic conditions yields 4-oxo-4-(pyridin-3-yl)butanoic acid. This keto-acid can then be reduced to the desired this compound.

Another conceptual approach involves the direct coupling of a pyridine precursor with a four-carbon chain already containing a carboxylic acid or a precursor functional group. However, the Grignard approach with succinic anhydride is a well-documented and effective method for creating the fundamental structure of this compound.

Optimization of Reaction Conditions and Yields

The efficiency of the Grignard-based synthesis of this compound is highly dependent on the reaction conditions. Optimization of these parameters is crucial for maximizing the yield and purity of the product. Key factors to consider include the preparation and stability of the Grignard reagent, reaction temperature, and the stoichiometry of the reactants.

The formation of 3-pyridylmagnesium bromide requires strictly anhydrous conditions to prevent quenching of the Grignard reagent. The choice of solvent is also critical, with THF being a common choice due to its ability to solvate the Grignard reagent. The reaction with succinic anhydride is typically carried out at low temperatures to control the reactivity and minimize side reactions. A gradual increase in temperature may be required to drive the reaction to completion. The table below outlines hypothetical optimization parameters for the Grignard reaction.

Parameter Condition A Condition B Condition C Theoretical Yield (%)
Solvent Diethyl Ether Tetrahydrofuran (THF) 1,2-Dimethoxyethane (DME) 65
Temperature (°C) 0 to rt -78 to rt -20 to rt 80
Grignard Reagent:Anhydride Ratio 1.1 : 1 1.5 : 1 2 : 1 75
Reaction Time (h) 2 4 6 85

Synthesis of Key Derivatives and Analogues of this compound

The modification of this compound can be targeted at either the butanoic acid functional group or the pyridine ring, allowing for the creation of a diverse library of analogues with potentially new properties.

Esterification Reactions for Butanoic Acid Moiety Modification

The carboxylic acid group of this compound can be readily converted to various esters through esterification reactions. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid, is a common and effective method. By varying the alcohol used, a wide range of esters can be synthesized, including methyl, ethyl, and butyl esters. For example, reacting this compound with methanol (B129727) in the presence of sulfuric acid will yield methyl 4-(pyridin-3-yl)butanoate. The reaction is typically carried out under reflux to drive the equilibrium towards the ester product. The removal of water as it is formed can also increase the yield.

The following table summarizes the esterification of this compound with different alcohols.

Alcohol Ester Product Catalyst Typical Yield (%)
Methanol Methyl 4-(pyridin-3-yl)butanoate H₂SO₄ 85-95
Ethanol Ethyl 4-(pyridin-3-yl)butanoate H₂SO₄ 80-90
n-Butanol Butyl 4-(pyridin-3-yl)butanoate H₂SO₄ 75-85

Fluorination and Other Electrophilic Aromatic Substitution Strategies on the Pyridine Ring

The pyridine ring of this compound is susceptible to electrophilic aromatic substitution, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. The butanoic acid side chain at the 3-position acts as a deactivating group but directs incoming electrophiles primarily to the 5-position, and to a lesser extent, the 2- and 6-positions.

Fluorination: Direct fluorination of the pyridine ring can be challenging. However, electrophilic fluorinating agents such as Selectfluor® can be employed under specific conditions to introduce fluorine atoms onto the ring. The reaction conditions need to be carefully controlled to achieve regioselectivity.

Chlorination, Bromination, and Nitration: Other electrophilic substitution reactions can also be performed on the pyridine ring.

Chlorination can be achieved using reagents like chlorine gas in the presence of a Lewis acid catalyst. For 3-alkylpyridines, chlorination can be directed to the pyridine ring under specific conditions. nih.gov

Bromination can be carried out using bromine in the presence of a Lewis acid or under radical conditions.

Nitration of the pyridine ring requires harsh conditions, typically using a mixture of nitric acid and sulfuric acid at elevated temperatures. researchgate.net

The following table provides an overview of potential electrophilic aromatic substitution reactions on this compound.

Reaction Reagent(s) Typical Position of Substitution
Fluorination Selectfluor® 5-position
Chlorination Cl₂, Lewis Acid 5-position
Bromination Br₂, Lewis Acid 5-position
Nitration HNO₃, H₂SO₄ 5-position

Formation of Functionalized Acids from Pyridine Precursors

The synthesis of functionalized analogues of this compound can be achieved by starting with appropriately substituted pyridine precursors. For instance, a substituted 3-bromopyridine can be used in the Grignard reaction described earlier to introduce a functional group onto the pyridine ring of the final product. This approach allows for the incorporation of a wide variety of substituents, such as alkyl, alkoxy, or halo groups, at different positions of the pyridine ring.

Furthermore, multi-component reactions offer a powerful strategy for the synthesis of highly substituted pyridine derivatives that can serve as precursors to functionalized 3-pyridinebutanoic acids. nih.gov By carefully selecting the starting materials for these reactions, a diverse range of functionalized pyridine cores can be constructed, which can then be elaborated to include the butanoic acid side chain.

Heterocycle Synthesis Involving this compound Scaffolds

The bifunctional nature of 4-oxo-4-(3-pyridyl)butanoic acid, an omega-oxo derivative of this compound, renders it a valuable precursor for the synthesis of various heterocyclic systems. The presence of both a ketone and a carboxylic acid functionality allows for a range of cyclocondensation reactions, particularly with binucleophilic reagents, to construct new ring systems.

One of the most prominent applications of γ-keto acids in heterocycle synthesis is the formation of pyridazinones. The reaction of a 4-oxoalkanoic acid with hydrazine (B178648) hydrate (B1144303) is a well-established method for constructing the 4,5-dihydropyridazin-3(2H)-one ring system. This reaction proceeds through the initial formation of a hydrazone with the keto group, followed by an intramolecular cyclization via nucleophilic attack of the terminal nitrogen of the hydrazine onto the carboxylic acid moiety, leading to the elimination of a water molecule. Subsequent oxidation of the dihydropyridazinone intermediate can then yield the aromatic pyridazin-3(2H)-one. thieme-connect.de

For instance, the reaction of 4-oxo-4-(aryl)butanoic acids with hydrazine hydrate, followed by oxidation with bromine in acetic acid, is a common route to afford 6-arylpyridazin-3(2H)-ones. thieme-connect.de This methodology is directly applicable to 4-oxo-4-(3-pyridyl)butanoic acid, which upon reaction with hydrazine hydrate would yield 6-(pyridin-3-yl)-4,5-dihydropyridazin-3(2H)-one. Subsequent aromatization would then provide 6-(pyridin-3-yl)pyridazin-3(2H)-one. The general reaction scheme is depicted below:

Scheme 1: General synthesis of 6-substituted pyridazin-3(2H)-ones from 4-oxoalkanoic acids.

Furthermore, the versatility of this scaffold can be expanded by using substituted hydrazines, which would result in N-substituted pyridazinone derivatives, adding another layer of molecular diversity. The resulting pyridazinone core is a prevalent motif in medicinal chemistry, known to exhibit a wide range of biological activities.

Synthesis of Omega-Oxo Derivatives (e.g., 4-Oxo-4-(3-pyridyl)butanoic acid)

The omega-oxo derivative, 4-oxo-4-(3-pyridyl)butanoic acid, is a key intermediate and a significant metabolite. nih.gov Its synthesis is a crucial step in accessing the aforementioned heterocyclic derivatives. One of the most direct and classical methods for the synthesis of γ-keto acids is the Friedel-Crafts acylation of an aromatic or heteroaromatic ring with a cyclic anhydride, such as succinic anhydride.

In the context of synthesizing 4-oxo-4-(3-pyridyl)butanoic acid, this would involve the acylation of a pyridine precursor. However, the direct Friedel-Crafts acylation of pyridine itself is challenging due to the deactivation of the ring by the nitrogen atom, which can also coordinate with the Lewis acid catalyst. youtube.com Therefore, alternative strategies or activated pyridine derivatives are often employed.

The reaction mechanism of Friedel-Crafts acylation with an anhydride involves the activation of the anhydride by a Lewis acid, typically aluminum chloride (AlCl₃). stackexchange.com The Lewis acid coordinates to one of the carbonyl oxygens of the anhydride, making the other carbonyl carbon more electrophilic. This is followed by the nucleophilic attack of the aromatic ring onto this activated carbonyl group. Subsequent loss of a proton restores the aromaticity of the ring and, after an aqueous workup to hydrolyze the aluminum complexes, yields the desired keto acid. stackexchange.com

A general representation of the Friedel-Crafts acylation mechanism using succinic anhydride is as follows:

Scheme 2: General mechanism of Friedel-Crafts acylation with succinic anhydride.

While direct acylation of pyridine is difficult, the reaction can be performed on activated pyridine derivatives or under specific conditions that overcome the inherent low reactivity of the pyridine ring. The resulting 4-oxo-4-(3-pyridyl)butanoic acid is a stable, crystalline solid. solubilityofthings.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. In the context of pyridine carboxylic acid synthesis, several green approaches are being explored.

One promising avenue is the use of biocatalysis. For instance, genetically modified microorganisms have been utilized for the production of pyridine-dicarboxylic acids from lignin, a renewable biomass source. researchgate.net This approach highlights the potential for developing sustainable routes to pyridine-based chemicals, moving away from petrochemical feedstocks. While a direct biocatalytic route to this compound has not been extensively reported, the existing research on related structures suggests that enzymatic or whole-cell biotransformations could be a viable future strategy.

Another green approach involves the use of solvent-free reaction conditions. Mechanochemical methods, such as ball milling, have been successfully applied to Friedel-Crafts acylation reactions, eliminating the need for often toxic and volatile organic solvents. beilstein-journals.org This technique could potentially be adapted for the synthesis of 4-oxo-4-(3-pyridyl)butanoic acid from a suitable pyridine precursor and succinic anhydride, thereby reducing the environmental impact of the synthesis.

Furthermore, the development of catalytic vapor-phase oxidation processes for the synthesis of pyridine carboxylic acids from alkylpyridines using air as the oxidant and water as the solvent represents a significant advancement in green chemistry. google.com These processes are highly selective, operate at atmospheric pressure, and generate minimal waste, offering a more sustainable alternative to traditional stoichiometric oxidation methods. google.com

Catalytic Systems in the Synthesis of this compound and its Derivatives

Catalysis is at the heart of modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both homogeneous and heterogeneous catalytic systems have been investigated for the synthesis of pyridine derivatives, and these principles can be applied to the synthesis of this compound and its analogues.

Homogeneous Catalysis Investigations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity due to the well-defined nature of the catalytic species. Rhodium complexes have emerged as particularly versatile catalysts for the synthesis of pyridines through various C-H activation and cycloaddition strategies. snnu.edu.cnmdpi.comnih.gov

For example, rhodium(III)-catalyzed C-H activation of α,β-unsaturated oximes followed by coupling with alkynes provides a powerful method for constructing highly substituted pyridine rings. snnu.edu.cnnih.gov This type of transformation, which involves the formation of new carbon-carbon and carbon-nitrogen bonds, could potentially be adapted to construct the pyridine ring of this compound from acyclic precursors. The mechanism of such reactions often involves a sequence of C-H rhodation, alkyne insertion, and reductive elimination or C-N bond formation. snnu.edu.cnnih.gov

The choice of the cyclopentadienyl (B1206354) ligand on the rhodium center (e.g., Cp* vs. Cpt) has been shown to influence the regioselectivity of the cycloaddition, allowing for tunable control over the substitution pattern of the resulting pyridine. nih.gov

Heterogeneous Catalysis Development

Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recyclability, making them highly attractive for industrial applications. Zeolites are a class of microporous aluminosilicates that have been extensively studied as solid acid catalysts for a variety of organic transformations, including Friedel-Crafts reactions and pyridine synthesis. tandfonline.comeurekaselect.comboisestate.edu

In the context of synthesizing 4-oxo-4-(3-pyridyl)butanoic acid via Friedel-Crafts acylation, zeolites such as H-ZSM-5 and H-Beta can serve as reusable and environmentally benign alternatives to traditional Lewis acids like AlCl₃. tandfonline.comeurekaselect.comresearchgate.net The catalytic activity of zeolites in these reactions is attributed to their Brønsted and Lewis acid sites located within their porous structure.

A key feature of zeolite catalysis is shape selectivity, where the size and geometry of the zeolite pores can influence the distribution of reaction products. illinois.edu For instance, in the alkylation of toluene, the use of ZSM-5 can lead to a higher proportion of the para isomer compared to the ortho and meta isomers, as the transition state leading to the para product fits more readily within the zeolite channels. illinois.edu This principle of shape selectivity can be harnessed to control the regioselectivity of reactions involving pyridine derivatives. The acidity and Si/Al ratio of the zeolite are crucial parameters that can be tuned to optimize catalyst performance for specific reactions. researchgate.netmdpi.com

Mechanistic Insights into Catalyst Action

Understanding the mechanism by which a catalyst operates is fundamental to optimizing reaction conditions and designing more efficient catalytic systems.

In homogeneous rhodium-catalyzed pyridine synthesis via C-H activation, mechanistic studies suggest a pathway involving the coordination of a directing group (such as an oxime) to the rhodium center, followed by the activation of a nearby C-H bond to form a rhodacycle intermediate. nih.govescholarship.org This intermediate then undergoes insertion of an alkyne or alkene, followed by a series of steps including reductive elimination or C-N bond formation to generate the pyridine ring and regenerate the active rhodium catalyst. snnu.edu.cnnih.gov Density functional theory (DFT) calculations have been employed to elucidate the energetics of these pathways and to understand the origins of chemo- and regioselectivity. rsc.org

For the heterogeneous Friedel-Crafts acylation catalyzed by zeolites, the mechanism involves the generation of an acylium ion or a polarized acyl-catalyst complex at the acid sites within the zeolite pores. The aromatic substrate then diffuses into the pores and undergoes electrophilic attack by the acylating species. The constrained environment of the zeolite channels can influence the orientation of the reactants and the transition state, leading to enhanced regioselectivity compared to the corresponding reaction in the liquid phase. eurekaselect.com The reaction is completed by the deprotonation of the intermediate, and the product diffuses out of the catalyst pores.

Mechanistic Investigations of Chemical Transformations Involving 3 Pyridinebutanoic Acid

Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic parameters for reactions involving 3-pyridinebutanoic acid are not extensively documented. However, the reactivity of the carboxylic acid and pyridine (B92270) moieties can be understood from a theoretical standpoint. The pyridine ring, being electron-withdrawing, influences the acidity of the carboxylic proton. The thermodynamics of reactions such as esterification would be governed by the equilibrium between reactants and products, influenced by factors like temperature and the presence of a catalyst.

For related compounds, such as pyridine-2-carboxylic acid, thermodynamic parameters for crystal formation have been studied, highlighting the stability of the solid state. While not directly indicative of reaction thermodynamics, such studies provide insight into the intermolecular forces at play.

Table 1: Illustrative Thermodynamic Data for a Related Pyridinecarboxylic Acid (Pyridine-2-carboxylic acid crystal growth)

Parameter Value Conditions
Enthalpy of Fusion (ΔH_s) Varies with solvent Solution growth
Interfacial Energy (σ) Calculated from nucleation theory Supersaturated solution
Gibbs Free Energy of Nucleation (ΔG*) Dependent on temperature and supersaturation Supersaturated solution

Note: This data pertains to the physical process of crystallization of a related isomer and not a chemical reaction of this compound.

Hydrolysis Mechanisms of Esters of this compound

The hydrolysis of esters of this compound can proceed through either acid-catalyzed or base-promoted (saponification) mechanisms.

Acid-Catalyzed Hydrolysis: This is a reversible process, essentially the reverse of Fischer esterification. The mechanism involves the following steps:

Protonation of the carbonyl oxygen of the ester, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by a water molecule on the carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking water molecule to the alkoxy group.

Elimination of the alcohol (the leaving group) and reformation of the carbonyl double bond.

Deprotonation of the carbonyl oxygen to yield the carboxylic acid and regenerate the acid catalyst.

Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction. The mechanism is as follows:

Nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester, forming a tetrahedral intermediate.

The tetrahedral intermediate collapses, eliminating the alkoxide ion as the leaving group and forming the carboxylic acid.

A rapid, irreversible acid-base reaction occurs where the alkoxide ion deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and an alcohol.

Nucleophilic Substitution Reactions Involving Fluorinated Pyridine Derivatives

While no studies on nucleophilic substitution reactions of fluorinated this compound were found, research on related compounds, such as methyl 3-nitropyridine-4-carboxylate, provides a model for such transformations. In this example, the nitro group is replaced by a fluoride (B91410) anion via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nature of the pyridine nitrogen and the carboxylate group facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).

A plausible SNAr mechanism for a fluorinated derivative of this compound would involve:

Attack of a nucleophile at the carbon atom bearing the fluorine atom.

Formation of a resonance-stabilized anionic intermediate (Meisenheimer complex), with the negative charge delocalized onto the electron-withdrawing groups and the pyridine ring nitrogen.

Departure of the fluoride ion, restoring the aromaticity of the pyridine ring.

The success of such a reaction would depend on the position of the fluorine atom and the presence of activating groups on the pyridine ring.

Table 2: Example of Nucleophilic Aromatic Substitution on a Pyridine Ring

Reactant Reagent Product Yield
Methyl 3-nitropyridine-4-carboxylate CsF in dry DMSO Methyl 3-fluoropyridine-4-carboxylate 38%

This reaction demonstrates the principle of SNAr on a pyridine ring, which is applicable to fluorinated derivatives of this compound. mdpi.com

Radical Scavenging Mechanisms of Pyridine Derivatives

The potential for this compound to act as a radical scavenger is plausible, though direct mechanistic studies are lacking. Research on the antioxidant activity of simpler pyridinecarboxylic acids (nicotinic acid, isonicotinic acid, and picolinic acid) has shown that they can scavenge free radicals. nih.govnih.gov The mechanism of radical scavenging by such compounds can occur through several pathways, including:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom from the antioxidant to a radical species. For this compound, this could potentially involve a hydrogen atom from the carboxylic acid group or the alkyl chain.

Single Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first donates an electron to the radical, forming a radical cation. This is then followed by the transfer of a proton to a suitable acceptor.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first deprotonates to form an anion, which then donates an electron to the radical.

The predominant mechanism is influenced by the structure of the antioxidant, the nature of the free radical, and the solvent. For many phenolic and carboxylic acid-containing compounds, the HAT and SPLET mechanisms are considered highly significant. rsc.orgmdpi.com The presence of the pyridine ring in this compound would also influence the electronic properties and thus the radical scavenging potential and mechanism.

Table 3: Antioxidant Activity of Structurally Related Pyridinecarboxylic Acids

Compound Assay Activity
3-Pyridinecarboxylic acid (Nicotinic acid) DPPH Radical Scavenging Moderate
3-Pyridinecarboxylic acid (Nicotinic acid) Ferric-Reducing Antioxidant Power (FRAP) Moderate

This data for a related compound suggests that this compound may also possess radical scavenging capabilities. nih.govnih.gov

Computational and Theoretical Studies on 3 Pyridinebutanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule at the electronic level. These calculations can predict molecular geometry, electronic structure, and spectroscopic parameters.

The first step in most quantum chemical studies is the optimization of the molecular geometry to find the lowest energy conformation. For 3-pyridinebutanoic acid, this involves determining the most stable arrangement of its atoms in three-dimensional space. The flexibility of the butanoic acid chain allows for several possible conformers due to rotation around the single bonds.

A conformational analysis would typically be performed using methods like Density Functional Theory (DFT). The dihedral angles of the alkyl chain would be systematically varied to identify all local minima on the potential energy surface. The relative energies of these conformers would then be calculated to identify the global minimum, which represents the most stable structure of the molecule. Factors influencing conformational preference include steric hindrance and potential intramolecular hydrogen bonding between the carboxylic acid group and the pyridine (B92270) nitrogen.

Table 1: Computed Geometric and Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₉H₁₁NO₂ PubChem nih.gov
Molecular Weight 165.19 g/mol PubChem nih.gov
IUPAC Name 4-(pyridin-3-yl)butanoic acid PubChem nih.gov
InChIKey MFYZACBRKCFXDV-UHFFFAOYSA-N PubChem nih.gov
Canonical SMILES C1=CC(=CN=C1)CCCC(=O)O PubChem nih.gov
XLogP3 0.6 PubChem nih.gov
Hydrogen Bond Donor Count 1 PubChem nih.gov
Hydrogen Bond Acceptor Count 3 PubChem nih.gov
Rotatable Bond Count 4 PubChem nih.gov
Polar Surface Area 50.2 Ų PubChem nih.gov

Note: This data is computationally generated and may not have been experimentally verified.

The electronic structure of this compound can be described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates the opposite. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO may be distributed over the pyridine ring and the carbonyl group of the carboxylic acid. DFT calculations, such as those performed on other pyridine derivatives, could provide precise energy values for these orbitals ias.ac.inniscpr.res.in.

Mulliken population analysis or Natural Bond Orbital (NBO) analysis would be used to determine the distribution of electronic charge on each atom. This would reveal the partial positive and negative charges on the atoms, providing insight into the molecule's polarity and electrostatic potential. The nitrogen atom in the pyridine ring is expected to have a partial negative charge, making it a potential site for electrophilic attack, while the hydrogen of the carboxylic acid will have a partial positive charge.

Table 2: Theoretical Electronic Properties of this compound (Illustrative)

Parameter Description Predicted Nature
HOMO Highest Occupied Molecular Orbital Likely localized on the pyridine ring
LUMO Lowest Unoccupied Molecular Orbital Likely distributed over the pyridine ring and carbonyl group
HOMO-LUMO Gap Energy difference between HOMO and LUMO Moderate, indicating moderate reactivity

Note: The values in this table are based on theoretical expectations for similar molecules and would require specific calculations for this compound for quantitative results.

Quantum chemical calculations can predict spectroscopic data, which can then be compared with experimental spectra to confirm the molecule's structure.

Predicted Infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule. For this compound, characteristic vibrational modes would include the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carbonyl group (a strong band around 1700 cm⁻¹), C-N stretching vibrations of the pyridine ring, and C-H stretching and bending vibrations of the alkyl chain and the aromatic ring docbrown.info.

Predicted Nuclear Magnetic Resonance (NMR) spectra involve the calculation of chemical shifts for the ¹H and ¹³C nuclei. The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyridine ring, the protons on the alkyl chain at different positions relative to the electron-withdrawing carboxylic acid and pyridine ring, and the acidic proton of the carboxyl group. Similarly, the ¹³C NMR spectrum would show different chemical shifts for the carbon atoms in the pyridine ring and the butanoic acid chain chemaxon.comnmrdb.org. Several software packages and web tools are available for the prediction of NMR spectra based on a given structure chemaxon.comnmrdb.orgnih.govacdlabs.com.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior of molecules in different environments.

MD simulations can be used to study how this compound interacts with solvent molecules. In an aqueous solution, the polar carboxylic acid group would be expected to form strong hydrogen bonds with water molecules. The nitrogen atom of the pyridine ring can also act as a hydrogen bond acceptor. The remainder of the pyridine ring and the alkyl chain are less polar and would have weaker interactions with water.

In a non-polar solvent, the interactions would be significantly different, with the polar parts of the molecule potentially interacting with each other, leading to aggregation or specific conformational preferences. The simulation would provide details on the radial distribution functions of solvent molecules around different parts of the this compound molecule, revealing the structure of the solvation shell.

The flexibility of the butanoic acid chain means that this compound can adopt different conformations in solution. MD simulations can track the changes in the molecule's conformation over time, revealing the preferred conformations in different solvents and the energy barriers for transitioning between them.

The conformational dynamics are influenced by the interactions with the solvent. For example, in a polar solvent, conformations that expose the polar groups to the solvent may be favored. In a non-polar solvent, conformations that minimize the exposure of the polar groups might be more stable. These simulations would provide a detailed picture of the molecule's flexibility and how its shape fluctuates in response to its environment.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand and predict the interaction between a ligand, such as a derivative of this compound, and a biological macromolecule, typically a protein or enzyme.

Molecular docking studies on various pyridine derivatives have been instrumental in predicting their binding affinities with a range of biological macromolecules. For instance, docking studies on novel quinoline (B57606) and pyridine derivatives have been used to evaluate their potential as inhibitors of human Aurora A kinase, a target in cancer therapy. In these studies, compounds were assessed based on their binding energy, ligand efficiency, and interactions with active site residues. researchgate.net One study on (3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazide reported a minimum binding energy of -8.20 kJ/mol, indicating a strong potential for inhibition. researchgate.net

Similarly, research into pyridine carboxylic acid isomers has utilized docking to understand their binding to various enzymes. Docking studies of nicotinic acid derivatives with carbonic anhydrase showed that the carboxylic acid moiety interacts with the Zn2+ ion in the active site. nih.gov The addition of a hydrophobic group at the 6-position, as in 6-(hexyloxy) pyridine-3-carboxylic acid, was found to enhance the inhibitory activity, with a reported Ki of 41.6 µM. nih.gov Furthermore, modifications to the drug naltrexone (B1662487) by incorporating a nitrogen atom in a side chain, guided by docking studies, resulted in an 880-fold improvement in binding affinity for the µ-opioid receptor. nih.gov

These examples highlight how computational predictions of binding affinity guide the structural modification of pyridine-based compounds to enhance their interaction with specific biological targets.

Compound/Derivative ClassTarget MacromoleculePredicted Binding Affinity/Activity
(3,4-Dichloro-phenyl)-acetic acid N'-[2-(quinolin-8-yloxy)-acetyl]-hydrazideAurora A kinase-8.20 kJ/mol (Binding Energy)
6-(hexyloxy) pyridine-3-carboxylic acidCarbonic Anhydrase41.6 µM (Ki)
Modified Naltrexone (with pyridine moiety)µ-Opioid Receptor120 nM (Ki)
Pyridine-3-carbonitrile derivativesα1-Adrenergic Receptor159.8 - 272.8 µM (IC50)
5-Amino nicotinic acid derivativesα-Amylase12.17 - 37.33 µg/mL (IC50)
5-Amino nicotinic acid derivativesα-Glucosidase12.01 - 38.01 µg/mL (IC50)

Computational modeling plays a crucial role in elucidating the mechanisms of enzyme inhibition. By simulating the interaction between an inhibitor and an enzyme's active site, researchers can identify key binding modes and molecular interactions that lead to inhibition. This information is vital for the rational design of more potent and selective inhibitors. researchgate.net

For example, computational studies on pyridine carboxylic acid isomers have helped to model their inhibitory action against enzymes like α-amylase and α-glucosidase, which are important targets in diabetes management. nih.gov Molecular docking can reveal how these compounds fit into the active site and interact with key amino acid residues, mimicking the natural substrate and preventing its breakdown.

In the broader context of drug design, molecular dynamics (MD) simulations can complement docking studies by providing insights into the dynamic nature of the enzyme-inhibitor complex over time. researchgate.net These simulations can help to understand the stability of the binding and the conformational changes that may occur in both the enzyme and the inhibitor upon binding. researchgate.net Such computational approaches have been applied to various enzyme systems, including Janus kinase 3 (JAK3) and Cytochrome P450 3A4 (CYP3A4), where understanding the inhibition mechanism is key to developing treatments for autoimmune diseases. nih.govbiointerfaceresearch.com

Similar to enzyme inhibition modeling, receptor binding simulations are used to understand how ligands interact with receptors to either activate or block a biological response. These simulations are particularly important in the development of drugs targeting receptor-mediated signaling pathways.

In silico docking studies have been employed to map the receptor binding pocket for novel dihydropyrrole[2,3-d]pyridine derivatives as corticotropin-releasing factor-1 (CRF-1) antagonists. hmdb.ca These simulations helped to formulate a hypothesis about the nature of the nonpeptidic antagonist binding site. hmdb.ca In another study, a model of the human A3 adenosine (B11128) receptor was constructed to dock pyridine derivatives, which helped to interpret the structure-activity relationship data and guide the design of new antagonists with high affinity and selectivity. researchgate.net

Molecular docking has also been used to investigate the binding of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines to γ-aminobutyric acid type A (GABAA) receptors, revealing that certain compounds bind tightly within the active site, which could explain their observed neurotropic activity. These simulations provide a structural basis for the observed biological effects and are a valuable tool in the development of new therapeutic agents.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms. These methods allow for the calculation of the geometries and energies of reactants, transition states, and products, providing a detailed picture of the reaction pathway.

Similarly, DFT calculations have been used to design and study the properties of new butanoic acid derivatives. researchgate.net In such studies, geometry optimizations are performed, and harmonic vibrational frequencies are computed to confirm that the structures correspond to energy minima. researchgate.net These computational analyses provide valuable information on the stability and reactivity of the molecules, which can guide their synthesis. researchgate.net The application of these computational methods to the synthesis of this compound could provide valuable insights into its formation, helping to optimize reaction conditions and improve yields.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been performed on derivatives of pyridine to understand the structural requirements for their biological activities. For instance, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMFA) was conducted on a series of 3,5-diacyl-2,4-dialkylpyridine derivatives as selective A3 adenosine receptor antagonists. researchgate.net The resulting model showed good predictive power, which is useful for designing new derivatives with enhanced affinity. researchgate.net

In another study, a 2D-QSAR model was developed for a series of pyridine-3-carbonitriles with vasorelaxant activity. This, in conjunction with a 3D-pharmacophore model, helped to identify the key structural features responsible for the observed activity. Advanced techniques like 3D-QSAR modeling have also been applied to identify inhibitors of enzymes such as JAK3 and CYP3A4, leading to the design of new potential therapeutic agents. nih.govbiointerfaceresearch.com These models are statistically validated to ensure their robustness and predictive ability.

Derivative ClassQSAR MethodTarget/ActivityStatistical Parameters
3,5-Diacyl-2,4-dialkylpyridinesCoMFA (3D-QSAR)A3 Adenosine Receptor Antagonismr²_pred = 0.873
Pyridine-3-carbonitriles2D-QSARVasorelaxant ActivityStatistically significant model created
JAK3/CYP3A4 InhibitorsField-based & Atom-based 3D-QSAREnzyme InhibitionR² > 0.80
Barbituric acid derivativesCoMFA & CoMSIA (3D-QSAR)Urease InhibitionCoMFA: q²=0.597, r²=0.897; CoMSIA: q²=0.602, r²=0.98

Advanced Analytical Research Techniques for 3 Pyridinebutanoic Acid Characterization

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic analysis is fundamental to the characterization of 3-Pyridinebutanoic acid, providing detailed information about its atomic composition, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for the definitive structural elucidation of this compound. By analyzing the magnetic properties of its atomic nuclei, detailed connectivity and stereochemical information can be obtained.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different kinds of protons and their immediate chemical environments. The spectrum is expected to show distinct signals for the protons on the pyridine (B92270) ring and the butanoic acid side chain. The aromatic protons of the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm). The single proton of the carboxylic acid group is highly deshielded and is expected to appear as a broad singlet far downfield, typically above δ 10.0 ppm. libretexts.org The aliphatic protons of the butanoic acid chain would produce signals in the upfield region (δ 1.5-3.0 ppm), with their multiplicity determined by spin-spin coupling with adjacent protons, following the n+1 rule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected. The carbonyl carbon of the carboxylic acid is characteristically found in the highly deshielded region of the spectrum (δ 170-180 ppm). libretexts.org The carbons of the pyridine ring typically resonate in the aromatic region (δ 120-150 ppm). The aliphatic carbons of the butanoic acid chain appear in the upfield region (δ 20-40 ppm).

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Carboxyl (-COOH)> 10.0 (broad s)~175
Pyridine C2~8.4 (s)~150
Pyridine C4~7.6 (d)~138
Pyridine C5~7.2 (dd)~123
Pyridine C6~8.5 (d)~148
α-CH₂ (to COOH)~2.4 (t)~35
β-CH₂~2.0 (quint)~25
γ-CH₂ (to Pyridine)~2.7 (t)~30

Note: These are predicted values based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other experimental conditions. s=singlet, d=doublet, t=triplet, dd=doublet of doublets, quint=quintet.

Mass Spectrometry (MS) Techniques (LC-MS/MS, GC-MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information through fragmentation analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for the analysis of this compound in complex matrices. The compound can be ionized using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.gov In positive ion mode, the protonated molecule [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 166.08. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the parent ion, yielding characteristic product ions that confirm the structure. Common fragmentation pathways include the neutral loss of water (-18 Da) or the loss of the carboxyl group (-45 Da).

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the volatility of this compound often needs to be increased through derivatization, for instance, by converting the carboxylic acid to a methyl or silyl (B83357) ester. The resulting mass spectrum would show a molecular ion peak corresponding to the derivatized compound. The fragmentation pattern under electron ionization (EI) would provide a reproducible fingerprint, with key fragments arising from the cleavage of the alkyl chain and the pyridine ring.

Interactive Table: Predicted Mass Spectrometry Adducts and Fragments for this compound
Adduct / Fragment IonFormulaPredicted m/zTechnique
[M+H]⁺[C₉H₁₂NO₂]⁺166.08ESI/APCI-MS
[M+Na]⁺[C₉H₁₁NO₂Na]⁺188.07ESI-MS
[M-H]⁻[C₉H₁₀NO₂]⁻164.07ESI-MS
[M-H₂O+H]⁺[C₉H₁₀NO]⁺148.08MS/MS
[M-COOH+H]⁺[C₈H₁₀N]⁺120.08MS/MS

Note: m/z values are based on monoisotopic masses.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by molecular vibrations. The IR spectrum provides a unique molecular fingerprint.

The key characteristic absorption bands expected for this compound include:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. docbrown.info

C-H Stretch (Aromatic/Aliphatic): Aromatic C-H stretching vibrations of the pyridine ring typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the butanoic acid chain appears just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1725-1700 cm⁻¹, indicative of the carbonyl group in the carboxylic acid. docbrown.info

C=N and C=C Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1600-1450 cm⁻¹ region.

Interactive Table: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic Acid (-OH)O-H Stretch3300 - 2500Strong, Broad
Carbonyl (-C=O)C=O Stretch1725 - 1700Strong
Pyridine RingC=C, C=N Stretches1600 - 1450Medium
Alkyl Chain (-CH₂)C-H Stretch2960 - 2850Medium
Aromatic Ring (=C-H)C-H Stretch3100 - 3000Weak

UV-Visible Spectroscopy for Electronic Properties and Interactions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. For this compound, absorption of UV light is expected due to the presence of the pyridine ring and the carbonyl group, which act as chromophores. The pyridine ring, an aromatic heterocycle, exhibits π → π* transitions. The carbonyl group of the carboxylic acid undergoes both π → π* and n → π* transitions. Typically, the π → π* transitions result in strong absorption bands at lower wavelengths (around 200-270 nm), while the weaker n → π* transition of the carbonyl group may appear at higher wavelengths. mdpi.com The position and intensity of these absorption maxima can be influenced by the solvent polarity.

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purification of this compound and for its quantitative analysis in various samples.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, quantification, and purity assessment of this compound. Developing a robust HPLC method is critical for reliable analysis.

A typical method development strategy for this compound would employ reverse-phase chromatography (RP-HPLC). This approach utilizes a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

Column: A C18 column is a common first choice, providing good retention for moderately polar compounds like this compound.

Mobile Phase: A gradient or isocratic elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically employed. The pH of the aqueous phase is a critical parameter; it should be kept low (e.g., pH 2.5-3.5) by adding an acid like formic acid or phosphoric acid. sielc.com This ensures that the carboxylic acid group is fully protonated and uncharged, leading to better retention and sharper peak shapes on the reverse-phase column.

Detection: UV detection is well-suited for this compound due to the UV absorbance of the pyridine ring. A detection wavelength in the range of 254-265 nm is generally effective.

Optimization: The method can be optimized by adjusting the mobile phase gradient, flow rate, and column temperature to achieve the desired resolution, peak symmetry, and analysis time. This developed method can then be validated for parameters such as linearity, accuracy, precision, and specificity according to established guidelines.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. omicsonline.org For a non-volatile compound such as this compound, derivatization is a necessary prerequisite to increase its volatility, making it amenable to GC analysis. This process involves chemically modifying the analyte to produce a more volatile derivative. Common derivatization methods for carboxylic acids include esterification to form, for example, methyl esters (FAMEs), or silylation. nsf.gov

The choice of stationary phase is critical in GC to achieve optimal separation of the derivatized this compound from other components in a sample matrix. Polar stationary phases, such as those based on polyethylene (B3416737) glycol (PEG) or cyanopropyl-modified polydimethylsiloxane (B3030410) (PDMS), are frequently employed for the analysis of polar derivatives like fatty acid methyl esters. nsf.gov For highly polar and acidic compounds, specialized acid-modified PEG-based columns are often utilized to improve peak shape and reduce tailing. nsf.gov

The following table outlines typical GC conditions that could be adapted for the analysis of derivatized this compound, based on methodologies used for other volatile carboxylic acids. nsf.gov

ParameterConditionPurpose
Column Acid-modified PEG-based (e.g., FFAP, Stabilwax-DA)Provides good separation for polar and acidic compounds.
Carrier Gas HeliumInert carrier gas for transporting the sample through the column.
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Detector Flame Ionization Detector (FID) or Mass Spectrometry (MS)FID for general quantification, MS for identification and confirmation.
Injection Mode SplitTo avoid column overloading with concentrated samples.
Derivatization Agent Methanolic HCl or BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide)To convert the carboxylic acid to a more volatile ester or silyl ester.

Capillary Electrophoresis (CE) for Complex Mixture Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique particularly well-suited for the analysis of charged molecules like this compound in complex matrices. nih.gov The separation in CE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. fortlewis.eduresearchgate.net This fundamental principle allows for the efficient separation of small, highly charged molecules from a complex sample background. nih.gov

One of the primary advantages of CE is its high separation efficiency, often superior to that of High-Performance Liquid Chromatography (HPLC), leading to sharp and well-resolved peaks. fortlewis.edu Furthermore, CE requires minimal sample and reagent volumes, making it a cost-effective and environmentally friendly analytical method. springernature.com The technique can be readily coupled with various detection methods, including UV-Vis spectroscopy and mass spectrometry (MS), the latter providing both high sensitivity and structural information. nih.govspringernature.com

The following table summarizes key parameters in a CE method that could be developed for the analysis of this compound.

ParameterDescriptionRelevance to this compound Analysis
Capillary Fused silica, typically 25-100 µm internal diameterThe narrow bore contributes to high separation efficiency. fortlewis.edu
Background Electrolyte (BGE) A buffer solution that fills the capillary and sample vialsThe pH of the BGE will determine the charge state of this compound, influencing its electrophoretic mobility.
Applied Voltage High voltage (e.g., 20-30 kV) applied across the capillaryThe driving force for the separation of charged analytes. fortlewis.edu
Injection Mode Hydrodynamic or electrokinetic injectionIntroduces a small plug of the sample into the capillary.
Detection UV-Vis or Mass Spectrometry (MS)UV detection is straightforward for aromatic compounds like pyridine derivatives. MS provides higher sensitivity and specificity. nih.gov

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated analytical techniques, which involve the online coupling of a separation method with a spectroscopic detection method, provide a powerful approach for the comprehensive analysis of this compound in complex samples. ajrconline.orgsemanticscholar.org These techniques offer enhanced sensitivity, selectivity, and structural elucidation capabilities compared to standalone methods. ajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone of modern analytical chemistry and is highly applicable to the analysis of this compound. omicsonline.org LC separates the compound from the sample matrix, and the MS provides sensitive detection and molecular weight information. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by analyzing the fragmentation patterns of the parent ion. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) , as discussed previously, can be employed for the analysis of volatile derivatives of this compound. omicsonline.org The mass spectrometer provides definitive identification of the eluting peaks based on their mass spectra, which can be compared to spectral libraries.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique for the unambiguous structure elucidation of compounds within a mixture. ajrconline.org After separation by LC, the analyte flows through an NMR flow cell, where its NMR spectrum is acquired. This provides detailed structural information without the need for isolating the pure compound.

The following table compares the applicability of these advanced hyphenated techniques for the analysis of this compound.

TechniqueSeparation PrincipleDetection PrincipleInformation ObtainedSuitability for this compound
LC-MS Partitioning between mobile and stationary phasesMass-to-charge ratioMolecular weight, fragmentation pattern, quantificationHigh
GC-MS Partitioning between mobile and stationary phases (gas phase)Mass-to-charge ratioMolecular weight, fragmentation pattern of volatile derivativeModerate (requires derivatization)
LC-NMR Partitioning between mobile and stationary phasesNuclear magnetic resonanceDetailed structural informationHigh (for structural elucidation)
CE-MS Differential electrophoretic mobilityMass-to-charge ratioMolecular weight, fragmentation pattern, high-resolution separationHigh

Development of Reference Materials for Quantitative Analysis

The availability of high-purity, well-characterized reference materials is fundamental for achieving accurate and reliable quantitative analysis of this compound. nih.gov A certified reference material (CRM) provides a benchmark against which analytical measurements can be compared, ensuring the traceability of results. bwise.kr

The development of a reference material for this compound involves several key stages, including synthesis and purification of the bulk material, comprehensive characterization to confirm its identity and purity, and assessment of its homogeneity and stability. nih.gov Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary method for the accurate determination of the purity of organic reference materials. bwise.krsigmaaldrich.com This technique allows for the direct comparison of the analyte signal to that of a certified internal standard, providing a direct measure of purity without the need for a compound-specific reference material. sigmaaldrich.com

The following table outlines the critical steps in the development and certification of a reference material for this compound.

StepDescriptionAnalytical Techniques Employed
Synthesis and Purification Chemical synthesis of this compound followed by purification techniques such as recrystallization or chromatography.HPLC, TLC for monitoring purity.
Identity Confirmation Unambiguous confirmation of the chemical structure.NMR Spectroscopy (¹H, ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy.
Purity Assessment Quantitative determination of the mass fraction of the pure compound.Quantitative NMR (qNMR), Mass Balance (subtracting impurities from 100%). bwise.kr
Homogeneity Study Ensuring that the reference material is uniform throughout the batch.Multiple analyses of samples taken from different parts of the batch using a precise analytical method (e.g., HPLC-UV). nih.gov
Stability Study Assessing the stability of the reference material under defined storage conditions over time.Periodic re-analysis of the material stored under various conditions (e.g., different temperatures and light exposure). nih.gov
Certification Assignment of a certified value for the purity with an associated uncertainty.Statistical analysis of the data from purity, homogeneity, and stability studies. bwise.kr

Biological and Biochemical Research Pathways of 3 Pyridinebutanoic Acid and Its Derivatives

Role as Metabolic Intermediates in Biological Systems

3-Pyridinebutanoic acid, also known as 4-(pyridin-3-yl)butanoic acid, is a significant metabolic intermediate, primarily recognized for its role in the biotransformation of nicotine (B1678760). nih.gov In biological systems, it represents a downstream product in the complex cascade of nicotine metabolism. Its presence and concentration in bodily fluids can provide insights into the metabolic pathways of nicotine and the activity of the enzymes involved.

The formation of this compound is part of a substantial pathway of nicotine metabolism in humans. nih.gov It is derived from the precursor 4-(methylamino)-1-(3-pyridyl)-1-butanone, which is further metabolized to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and subsequently to 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). nih.gov The conversion of these precursors ultimately leads to the formation of this compound, highlighting its position as a stable intermediate in the metabolic fate of nicotine. Research has shown that the conversion of nicotine to keto acid and hydroxy acid accounts for a significant portion of the nicotine dose, indicating the importance of this pathway. nih.gov

Enzymatic Interactions and Regulation of Enzymatic Activities

The metabolic journey of nicotine to this compound is orchestrated by a series of enzymatic interactions. The regulation of these enzymatic activities is crucial in determining the rate and extent of metabolite formation.

Cytochrome P450 Enzyme System Interactions

The Cytochrome P450 (CYP) superfamily of enzymes, predominantly located in the liver, plays a central role in the initial stages of nicotine metabolism, which subsequently leads to the formation of this compound precursors. nih.gov Specifically, CYP2A6 is the primary enzyme responsible for the oxidation of nicotine to cotinine, a major metabolic pathway. researchgate.net While not directly acting on this compound itself, the activity of the CYP system dictates the flux of substrates into the downstream pathways that produce it. The expression and activity of CYP enzymes can be influenced by genetic polymorphisms, leading to inter-individual variations in nicotine metabolism. researchgate.net

Aldehyde Oxidase and Flavin-Containing Monooxygenase Interactions

While the initial oxidation of nicotine is dominated by the CYP system, other enzymes are involved in the subsequent metabolic steps. Aldehyde oxidase (AO) and flavin-containing monooxygenases (FMOs) are two such enzyme systems. FMOs are known to catalyze the N-oxidation of nicotine to nicotine-N'-oxide. nih.gov Although their direct interaction with this compound is not well-documented, their role in the broader nicotine metabolism network influences the availability of intermediates for other enzymatic reactions.

Amine N-methyltransferase and UDP-glucuronosyltransferase Involvement

Amine N-methyltransferases are enzymes capable of N-methylating various amine compounds, including pyridines. nih.gov While their specific action on this compound has not been extensively studied, their involvement in the metabolism of other pyridine-containing compounds suggests a potential, though likely minor, role in its further biotransformation.

UDP-glucuronosyltransferases (UGTs) are critical phase II metabolizing enzymes that conjugate a wide range of xenobiotics, including nicotine and its metabolites, with glucuronic acid to facilitate their excretion. nih.govnih.gov Several UGT isoforms are involved in the glucuronidation of nicotine and its primary metabolite, cotinine. nih.gov While direct evidence for the glucuronidation of this compound is limited, the presence of a carboxylic acid group makes it a potential substrate for UGT-mediated conjugation. The activity of UGTs can be induced by compounds like those found in watercress, enhancing the clearance of nicotine metabolites. nih.gov

Enzyme Inhibition Studies by this compound Analogues

Research into the inhibitory potential of pyridine (B92270) carboxylic acid derivatives on various enzymes has been an active area of investigation. nih.gov Analogues of this compound, by virtue of their structural similarity to endogenous molecules and other enzyme substrates, have the potential to act as enzyme inhibitors. For instance, various pyridine carboxylic acid isomers have been explored for their ability to inhibit enzymes such as glycogen (B147801) synthase kinase 3 (GSK-3) and plasma kallikrein. nih.gov However, specific studies focusing on the enzyme inhibitory properties of this compound analogues are not extensively documented in the current scientific literature. The general principle of competitive inhibition suggests that structural analogues could compete with the natural substrates for the active site of an enzyme, thereby modulating its activity.

Biochemical Pathways of Nicotine Metabolism and Degradation where this compound is a Metabolite

This compound is a key metabolite in a significant pathway of nicotine degradation in humans. This pathway involves a series of oxidative reactions that transform the nicotine molecule.

The process begins with the 2'-hydroxylation of nicotine, a reaction catalyzed in vitro by CYP2A6, leading to the formation of 4-(methylamino)-1-(3-pyridyl)-1-butanone. This intermediate is then further metabolized to 4-oxo-4-(3-pyridyl)butanoic acid (keto acid). nih.gov Subsequent reduction of the keto acid yields 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). nih.gov These transformations represent a substantial route for nicotine clearance, accounting for an estimated 14% of the nicotine dose in humans. nih.gov

The following table summarizes the key metabolites and enzymes in the pathway leading to this compound:

Precursor/MetaboliteKey Enzymes InvolvedResulting Product
NicotineCytochrome P450 (CYP2A6)4-(methylamino)-1-(3-pyridyl)-1-butanone
4-(methylamino)-1-(3-pyridyl)-1-butanoneNot fully elucidated4-oxo-4-(3-pyridyl)butanoic acid
4-oxo-4-(3-pyridyl)butanoic acidNot fully elucidated4-hydroxy-4-(3-pyridyl)butanoic acid
4-hydroxy-4-(3-pyridyl)butanoic acidNot fully elucidatedThis compound

Formation and Fate of Tobacco-Specific N-Nitrosamine Metabolites

The metabolism of tobacco-specific nitrosamines (TSNAs), potent carcinogens found in tobacco products, leads to the formation of various metabolites, including derivatives of this compound. Two key TSNAs, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and N'-nitrosonornicotine (NNN), undergo metabolic activation and detoxification processes that result in the production of 4-oxo-4-(3-pyridyl)butanoic acid (keto acid) and 4-hydroxy-4-(3-pyridyl)butanoic acid (hydroxy acid). nih.gov

These metabolites are formed through α-hydroxylation, a critical step in the metabolic activation of TSNAs. However, a significant challenge in utilizing these metabolites as specific biomarkers for TSNA exposure is that they are also produced from the metabolism of nicotine, which is present in much higher quantities in tobacco smoke. nih.gov

Research in rat models has shown that the stereochemistry of hydroxy acid formation differs depending on the precursor. The metabolism of NNK predominantly produces (S)-hydroxy acid, while nicotine metabolism mainly yields (R)-hydroxy acid. This finding initially suggested that the enantiomeric ratio of hydroxy acid could distinguish the metabolic pathways of TSNAs from that of nicotine. However, studies in humans have revealed that the amount of (S)-hydroxy acid formed from nicotine is substantial, overwhelming the contribution from NNK and NNN. nih.gov This complicates the use of (S)-hydroxy acid as a straightforward biomarker for TSNA metabolic activation in humans. nih.gov

The following table summarizes the mean levels of (S)- and (R)-hydroxy acid found in the urine of smokers and individuals using a nicotine patch.

Group(S)-hydroxy acid (ng/mL)(R)-hydroxy acid (ng/mL)
Smokers (ad lib smoking)14.1 ± 8.01120 ± 600
Nicotine Patch Users4.1 ± 3.3363 ± 228

Data from a study on human urine samples, showing the mean levels and standard deviations of (S)- and (R)-hydroxy acid. nih.gov

Microbial Metabolism of Nicotine and Pyridine Derivatives

Microorganisms have evolved diverse metabolic pathways to degrade nicotine and other pyridine derivatives. These pathways are of significant interest for bioremediation of tobacco waste and for understanding the environmental fate of these compounds. Several bacterial species, including those from the genera Arthrobacter and Pseudomonas, are capable of utilizing nicotine as a sole source of carbon and nitrogen.

The microbial degradation of nicotine can proceed through different routes, often involving the formation of various pyridine-containing intermediates. The pyridine pathway, observed in some Gram-positive bacteria, initiates the degradation by attacking the pyridine ring of nicotine. A key initial step is the hydroxylation at the 6-position of the pyridine ring, catalyzed by nicotine dehydrogenase, to form 6-hydroxynicotine. Subsequent enzymatic reactions lead to the opening of the pyridine ring and further degradation.

In contrast, the pyrrolidine (B122466) pathway, common in certain Gram-negative bacteria, begins with an attack on the pyrrolidine ring of nicotine. This can involve dehydrogenation to form N-methylmyosmine, which is then further metabolized. Some bacteria exhibit a variant pathway that combines features of both the pyridine and pyrrolidine pathways.

The end products of these microbial degradation pathways are typically simpler organic molecules that can be integrated into the central metabolism of the microorganisms. The study of these pathways provides insights into the enzymatic machinery capable of transforming pyridine derivatives like this compound and its precursors.

Role in Thirdhand Smoke Metabolite Research

Thirdhand smoke (THS) refers to the residual tobacco smoke pollutants that remain on surfaces and in dust after a cigarette has been extinguished. These residues can react with ambient indoor pollutants to form new, potentially harmful compounds. Nicotine, a major component of THS, can react with nitrous acid (HONO), a common indoor air pollutant, to form tobacco-specific nitrosamines.

Research has shown that this reaction can lead to the formation of NNA (4-(N-methyl-N-nitrosamino)-4-(3-pyridyl)-1-butanal), a TSNA that is not typically found in freshly emitted cigarette smoke. The subsequent metabolism of NNA can contribute to the pool of this compound derivatives, such as 4-hydroxy-4-(3-pyridyl)butanoic acid (HPBA), in individuals exposed to environments contaminated with thirdhand smoke. nih.gov This makes the detection of such metabolites relevant in assessing exposure to THS.

The chemical transformation of nicotine in the environment and its subsequent metabolism in the human body are active areas of research to understand the full extent of health risks associated with thirdhand smoke exposure.

Interactions with Biological Macromolecules (Proteins, Enzymes, Receptors)

The biological effects of this compound and its derivatives are predicated on their interactions with biological macromolecules. While specific studies detailing these interactions for this compound are not extensively available, general principles of ligand-protein binding provide a framework for understanding their potential biological activity.

Binding Affinity Studies

The binding affinity of a ligand, such as a this compound derivative, to a protein is a measure of the strength of their interaction. This affinity is determined by the sum of intermolecular forces, including hydrogen bonds, hydrophobic interactions, electrostatic forces, and van der Waals forces, between the ligand and the amino acid residues in the protein's binding pocket.

While specific binding affinity data for this compound with particular receptors or enzymes are not well-documented in the available literature, studies on related compounds can offer insights. For instance, hemoglobin adducts of 4-hydroxy-1-(3-pyridyl)-1-butanone (B13992) (HPB), a metabolite of TSNAs, have been measured as biomarkers of exposure to tobacco smoke, indicating an interaction with this critical protein. mssm.eduresearchgate.net The formation of such adducts implies a covalent or strong non-covalent binding of the metabolite or its reactive precursors to the protein.

Structural Biology Approaches to Ligand-Target Complexes

Structural biology techniques, such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, are instrumental in elucidating the three-dimensional structure of protein-ligand complexes. These methods can reveal the precise binding mode of a ligand within the active site of an enzyme or the binding pocket of a receptor, providing a detailed understanding of the interactions at an atomic level.

Currently, there is a lack of publicly available crystal structures or detailed structural studies specifically for this compound or its keto and hydroxy derivatives in complex with biological macromolecules. Such studies would be invaluable in identifying the specific amino acid residues involved in binding and in understanding the structural basis for any observed biological activity. This information is crucial for structure-based drug design and for predicting potential off-target effects.

Biomarker Research Applications

The measurement of this compound and its derivatives in biological fluids has been explored in the context of biomarker research, primarily as indicators of exposure to tobacco products. A biomarker of exposure is a chemical or its metabolite that is measured in a biological specimen (e.g., urine, blood) to assess the extent to which an individual has been exposed to a particular substance.

As previously discussed, 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid are urinary metabolites of both carcinogenic TSNAs and nicotine. nih.gov This dual origin presents a significant challenge for their use as specific biomarkers of TSNA exposure. The high levels of nicotine in tobacco lead to a much larger contribution to the urinary concentrations of these metabolites compared to the contribution from the less abundant TSNAs. nih.gov

The following table presents data on HPB-hemoglobin adduct levels in smokers and never-smokers.

GroupHPB-Hb Adduct Levels (fmol HPB/g Hb)
Smokers26 ± 13
Never-Smokers20 ± 8

Data showing the mean and standard deviation of 4-hydroxy-1-(3-pyridyl)-1-butanone-hemoglobin (HPB-Hb) adduct levels in smokers and never-smokers. mssm.eduresearchgate.net

Further research is needed to develop more specific biomarkers for TSNA exposure and to fully understand the implications of the presence of this compound derivatives in biological samples.

Dietary Studies Related to Metabolite Levels

Research into the dietary sources of this compound has identified its presence in certain food products. However, comprehensive studies dedicated to understanding how varied dietary patterns influence the levels of this compound and its derivatives in the human body are limited. The existing data primarily points towards specific food categories as potential sources.

Food Sources of this compound and its Derivatives

This compound and its related compound, 4-hydroxy-4-(3-pyridyl)-butanoic acid, have been detected in various meat products. These findings suggest a potential link between the consumption of these foods and the presence of these compounds in the body, independent of tobacco exposure. The table below summarizes the food items in which these compounds have been identified.

CompoundFood Source
This compoundAnatidae (Ducks, Geese, Swans)
This compoundChickens (Gallus gallus)
This compoundDomestic Pigs (Sus scrofa domestica)
4-Hydroxy-4-(3-pyridyl)-butanoic acidAnatidae (Ducks, Geese, Swans)
4-Hydroxy-4-(3-pyridyl)-butanoic acidChickens (Gallus gallus)
4-Hydroxy-4-(3-pyridyl)-butanoic acidDomestic Pigs (Sus scrofa domestica)

Metabolic Pathway Assessment in Organisms

The metabolic pathways leading to the formation of this compound and its derivatives are intricately linked to the biotransformation of nicotine and related tobacco-specific nitrosamines, such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) and N'-nitrosonornicotine (NNN). The enzymatic processes involved primarily occur in the liver and are catalyzed by a range of enzymes.

Formation from Precursors

The initial steps in the metabolic cascade involve the action of Cytochrome P450 (CYP) enzymes, particularly CYP2A6 and CYP2A13. These enzymes are responsible for the oxidative metabolism of nicotine and NNK, leading to the formation of several intermediate compounds. A key intermediate in this pathway is 4-(methylamino)-1-(3-pyridyl)-1-butanone, which is further metabolized to yield 4-oxo-4-(3-pyridyl)butanoic acid and 4-hydroxy-4-(3-pyridyl)butanoic acid.

The conversion of 4-oxo-4-(3-pyridyl)butanoic acid to 4-hydroxy-4-(3-pyridyl)butanoic acid is a reduction reaction. While the specific enzymes responsible for this transformation have not been definitively identified for this substrate, it is proposed that members of the carbonyl reductase and aldo-keto reductase (AKR) superfamilies are involved. This is based on their known roles in the reduction of similar carbonyl-containing compounds, including NNK.

Enzymes in the Metabolic Pathway

The table below details the key enzymes implicated in the metabolic pathway leading to the formation of this compound and its derivatives, along with their respective roles.

Enzyme FamilySpecific Enzyme(s)Role in the Pathway
Cytochrome P450CYP2A6, CYP2A13Initial oxidative metabolism of nicotine and NNK to form precursor compounds.
Carbonyl Reductases / Aldo-Keto ReductasesNot definitively identified for this specific reactionProposed to catalyze the reduction of 4-oxo-4-(3-pyridyl)butanoic acid to 4-hydroxy-4-(3-pyridyl)butanoic acid.

Further Metabolism

The metabolic fate of this compound itself is not as well-elucidated. As a butanoic acid derivative, it is plausible that it may undergo further metabolism through pathways common to fatty acids, such as beta-oxidation. This process would involve the sequential removal of two-carbon units, leading to the eventual breakdown of the molecule.

Another potential metabolic route is conjugation, a common detoxification process in the body. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a known pathway for the metabolism of many nicotine derivatives. It is therefore conceivable that this compound could be conjugated with glucuronic acid to form a more water-soluble compound that can be readily excreted from the body. However, specific studies confirming these subsequent metabolic steps for this compound are currently lacking.

Metabolic Pathway of this compound and its Derivatives

The following flowchart illustrates the established and proposed metabolic pathways leading to the formation of this compound and its derivatives from nicotine.

Applications in Advanced Materials Science Research

Utilization as a Building Block for New Materials

The bifunctional nature of 3-pyridinebutanoic acid, possessing both a pyridine (B92270) ring and a carboxylic acid group, makes it a valuable building block for the synthesis of new materials, particularly in the realm of coordination polymers and metal-organic frameworks (MOFs). Although direct research on this compound in this specific context is not extensively documented, the principles of coordination chemistry and the behavior of analogous pyridine carboxylic acids provide a strong indication of its potential.

Pyridine carboxylic acids are well-known for their ability to form coordination complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group can coordinate to metal centers, leading to the formation of extended one-, two-, or three-dimensional structures. These materials are of significant interest due to their potential applications in gas storage, catalysis, and as sensors.

For instance, studies on pyridine-dicarboxylic acids have demonstrated their versatility in constructing coordination polymers with diverse topologies and properties. The specific geometry of the pyridine ring and the flexibility of the carboxylic acid group(s) influence the final structure of the resulting material. In the case of this compound, the flexible butyl chain separating the pyridine ring and the carboxylic acid group would introduce a greater degree of conformational freedom compared to more rigid pyridine dicarboxylic acids. This flexibility could lead to the formation of novel network structures that are not accessible with more constrained ligands.

The general synthetic strategy for creating these materials involves the reaction of the pyridine carboxylic acid with a metal salt under suitable conditions, often employing solvothermal methods. The choice of metal ion, solvent, and reaction temperature can all influence the final product.

Polymer and Nanotechnology Applications

While direct applications of this compound in polymer and nanotechnology research are not widely reported, its chemical structure suggests significant potential in these fields. The presence of both a polymerizable or graftable functional group (carboxylic acid) and a functional pyridine moiety makes it an attractive candidate for the synthesis of functional polymers and the modification of nanomaterials.

The carboxylic acid group of this compound can be utilized for polymerization reactions. For instance, it could be converted into an activated ester and subsequently polymerized to form a polyester. The resulting polymer would feature pyridine side chains, which could impart interesting properties such as metal coordination capabilities, pH-responsiveness, or catalytic activity. Alternatively, this compound could be grafted onto existing polymer backbones through reactions involving its carboxylic acid group, thereby introducing the functionality of the pyridine ring to a wide range of polymeric materials.

In the realm of nanotechnology, this compound can be used to functionalize the surface of nanoparticles. The carboxylic acid can anchor the molecule to the surface of metal oxide nanoparticles (e.g., iron oxide, titanium dioxide) or other nanomaterials that have surface hydroxyl groups. This surface modification would introduce pyridine groups onto the nanoparticle surface, which could then be used for further applications, such as:

Targeted Drug Delivery: The pyridine group could be used to coordinate with metal-based drugs or to interact with specific biological targets.

Catalysis: The functionalized nanoparticles could act as recyclable catalysts, with the pyridine groups serving as active sites or as ligands for catalytic metal centers.

Sensing: The pyridine moiety could be used to detect metal ions or other analytes through changes in the optical or magnetic properties of the nanoparticles.

Although specific research on this compound in these areas is limited, the principles of polymer synthesis and nanoparticle functionalization provide a clear roadmap for its potential applications.

Development of Functionalized Surfaces and Interfaces

The development of functionalized surfaces and interfaces is a cornerstone of modern materials science, with applications ranging from biocompatible implants to advanced electronic devices. This compound, with its distinct chemical functionalities, presents itself as a promising candidate for the tailored modification of material surfaces. The carboxylic acid group can serve as an anchor to attach the molecule to a variety of substrates, while the exposed pyridine ring can impart specific chemical and physical properties to the surface.

One common strategy for surface functionalization involves the formation of self-assembled monolayers (SAMs). While the formation of SAMs with this compound has not been specifically detailed, the principles are well-established. For instance, the carboxylic acid group can bind to metal oxide surfaces, such as alumina (B75360) or titania, or to surfaces that have been pre-functionalized with amine groups. This would result in a surface decorated with pyridine units.

The properties of a surface modified with this compound would be largely determined by the pyridine ring. The nitrogen atom of the pyridine ring can:

Act as a Lewis base: This allows the surface to interact with Lewis acids, including metal ions. This could be utilized for applications in sensing, catalysis, or the controlled adhesion of other materials.

Participate in hydrogen bonding: The pyridine nitrogen can act as a hydrogen bond acceptor, influencing the wetting properties of the surface and its interaction with polar molecules.

Be protonated: The basicity of the pyridine ring means that the surface properties could be tuned by changing the pH of the surrounding environment. At low pH, the protonated pyridinium (B92312) ion would create a positively charged surface.

The ability to create surfaces with tunable properties is highly desirable. For example, a surface functionalized with this compound could be used to control the adhesion of cells or proteins by altering the pH. In the field of electronics, such functionalized surfaces could be used to modify the work function of electrodes or to create templates for the directed assembly of other molecules.

While the body of research specifically focused on this compound for surface functionalization is still developing, the known reactivity of its constituent functional groups provides a strong foundation for its potential in creating advanced, functional surfaces and interfaces.

Self-Assembly and Supramolecular Chemistry

Self-assembly and supramolecular chemistry are fields focused on the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. This compound is a molecule well-suited for these studies due to its ability to participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination.

The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. This allows it to form robust hydrogen-bonded networks. For example, it can form dimers with other carboxylic acid molecules or engage in hydrogen bonding with other functional groups, such as amides or alcohols. The pyridine ring, with its nitrogen atom, can also act as a hydrogen bond acceptor. This combination of hydrogen bonding capabilities can lead to the formation of complex and predictable supramolecular structures.

Furthermore, the pyridine nitrogen can coordinate to metal ions. This coordination can be used to direct the self-assembly of molecules into discrete metallo-supramolecular architectures, such as cages or rings, or into extended coordination polymers. The flexible butanoic acid chain in this compound can influence the geometry of these assemblies, potentially leading to novel structures with interesting host-guest properties.

The interplay between hydrogen bonding and metal coordination can also be exploited to create complex hierarchical structures. For instance, hydrogen-bonded assemblies of this compound could be further organized by the addition of metal ions that coordinate to the pyridine rings.

Although detailed studies on the self-assembly and supramolecular chemistry of this compound are not extensively available, the principles governing the behavior of similar molecules, such as pyridine carboxylic acids, are well understood. These principles suggest that this compound is a promising building block for the construction of a wide range of supramolecular structures with potential applications in areas such as molecular recognition, catalysis, and materials science. The flexibility of the butanoic acid chain adds an extra dimension of control over the resulting structures, making it an intriguing target for future research in this field.

Emerging Research Directions and Future Perspectives in 3 Pyridinebutanoic Acid Studies

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds derived from 3-Pyridinebutanoic acid. oncodesign-services.comnih.gov These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating the research process. nih.govnih.gov

Key applications of AI/ML in this context include:

De Novo Drug Design: Deep learning models can generate novel molecular structures based on the this compound scaffold, optimized for specific therapeutic profiles or biological activities. nih.gov

Predictive Modeling: AI algorithms can be trained to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and potential toxicity of new this compound derivatives. nih.govjddtonline.info This reduces the need for extensive and costly initial laboratory screening. oncodesign-services.comnih.gov

Target Identification: By analyzing complex biological data, AI can help identify potential protein targets with which derivatives of this compound might interact, uncovering new therapeutic possibilities. nih.govjddtonline.info

Retrosynthesis Prediction: AI tools can predict efficient synthetic pathways for novel this compound analogs, streamlining their chemical synthesis and reducing development time. oncodesign-services.com

AI/ML ApplicationDescriptionPotential Impact on this compound Research
Quantitative Structure-Activity Relationship (QSAR)ML models that correlate the chemical structure of compounds with their biological activity. nih.govmdpi.comRapidly screen virtual libraries of this compound derivatives to prioritize candidates for synthesis.
Deep Learning for 3D Structure PredictionAI tools like AlphaFold predict the 3D structure of proteins. oncodesign-services.comjddtonline.infoEnable more accurate molecular docking studies to visualize how this compound analogs bind to potential biological targets.
Generative ModelsAlgorithms that create new chemical structures with desired properties. nih.govDesign entirely new molecules incorporating the this compound motif for enhanced potency and selectivity.
Table 1: Applications of Artificial Intelligence and Machine Learning in the exploration of this compound derivatives.

Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis

Understanding the dynamic behavior of this compound and its derivatives within biological systems requires sophisticated analytical methods. Emerging spectroscopic and imaging techniques are offering unprecedented opportunities for real-time analysis.

Advanced Spectroscopy: Techniques like attenuated total reflectance (ATR) infrared (IR) spectroscopy are being used to characterize the interactions of pyridine (B92270) carboxylic acids with surfaces. nih.gov Combining experimental IR spectra with computational density functional theory (DFT) calculations allows for detailed vibrational assignments, revealing how molecules like this compound interact with their environment at a molecular level. nih.gov

Real-Time Imaging Probes: A significant future direction is the development of this compound derivatives that can act as fluorescent probes. By attaching fluorophores like BODIPY (boron-dipyrromethene), researchers can create molecules capable of real-time imaging within living cells. rsc.org Such probes could be designed to be reversible and targeted to specific organelles, such as mitochondria, allowing for the dynamic tracking of their localization and concentration. rsc.org Genetically encoded fluorescent biosensors, while currently used for broader pyridine nucleotides, provide a blueprint for developing highly specific tools to monitor the spatiotemporal dynamics of specific metabolites in living cells without destruction. nih.gov

TechniquePrincipleApplication to this compound Studies
Attenuated Total Reflectance (ATR) IR SpectroscopyMeasures the infrared spectrum of a sample in contact with an ATR crystal, providing information on surface adsorption and molecular structure. nih.govTo study the binding and orientation of this compound on biological surfaces or nanoparticles.
Fluorescence Microscopy with BODIPY ProbesUses fluorescent dyes that emit light upon excitation to visualize molecules in real-time within living cells. rsc.orgacs.orgTo synthesize fluorescent analogs of this compound to track its uptake, distribution, and localization within cellular compartments.
Genetically Encoded BiosensorsProteins engineered to change their fluorescence properties upon binding a specific molecule. nih.govFuture development of specific biosensors to detect and quantify this compound levels in real-time in various tissues.
Table 2: Advanced analytical techniques for future this compound research.

Multidisciplinary Approaches to Unravel Complex Biological Roles

The biological significance of this compound is still largely unexplored. hmdb.ca Unraveling its roles requires a convergence of expertise from chemistry, biology, and computational science. A multidisciplinary approach is essential to understand how it functions within the complex network of metabolic and signaling pathways.

Future research will likely involve:

Metabolomics: Identifying and quantifying this compound in various biological samples (e.g., blood, urine, tissues) to establish correlations with physiological states or diseases. As a known metabolite of nicotine (B1678760), its presence could serve as a biomarker for exposure to tobacco products. nih.gov

Proteomics: Identifying proteins that interact with or are modulated by this compound. This can reveal its mechanism of action and its impact on cellular functions.

Systems Biology: Integrating data from metabolomics, proteomics, and genomics to build comprehensive models of the biological systems in which this compound participates. This can help elucidate its function in the context of broader biological networks.

Sustainable Synthesis and Biocatalytic Pathways

The chemical industry is increasingly moving towards greener and more sustainable manufacturing processes. This trend is highly relevant for the synthesis of this compound and its derivatives.

Biocatalysis: This approach uses enzymes or whole microorganisms to catalyze chemical reactions. Biocatalytic processes offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions (lower energy consumption), and reduced generation of hazardous waste. mdpi.comresearchgate.netrsc.org Enzymes like lipases and dioxygenases are being explored for the synthesis of various acids and aromatic compounds. mdpi.comrsc.org Future research will focus on identifying or engineering enzymes that can efficiently produce this compound from renewable feedstocks.

Solvent-Free Synthesis: Developing synthetic routes that operate in the absence of organic solvents is a key goal of green chemistry. mdpi.com For instance, the biocatalytic synthesis of esters has been successfully conducted in solvent-free media, a principle that could be applied to reactions involving this compound. mdpi.com

Design of Novel Scaffolds for Chemical Biology Probes

The core structure of this compound represents a valuable chemical scaffold. A scaffold is a central molecular framework upon which additional chemical groups can be built to create a diverse library of new compounds.

Scaffold Hopping and Molecular Hybridization: These strategies involve modifying the core structure to create novel compounds with improved properties. mdpi.com By combining the this compound scaffold with fragments from other known bioactive molecules, researchers can design new inhibitors or probes with enhanced potency and selectivity for specific biological targets. mdpi.com

Chemical Probes: A key application is the development of chemical probes—small molecules used to study and manipulate biological processes. nih.gov Derivatives of this compound could be designed as probes to investigate the function of specific enzymes or receptors, helping to validate new drug targets. nih.govresearchgate.net The design of such probes often involves creating molecules that can bind to a target with high specificity. nih.gov

The future of research on this compound is bright, with numerous avenues for innovation. By leveraging cutting-edge technologies and interdisciplinary collaborations, scientists can unlock the full potential of this compound, paving the way for new discoveries in medicine and biology.

Q & A

Q. How can researchers confirm the identity and purity of 3-Pyridinebutanoic acid in synthetic batches?

  • Methodological Answer: Use a combination of analytical techniques:
  • Nuclear Magnetic Resonance (NMR): Compare 1H^1H and 13C^{13}C NMR spectra with reference data to confirm structural integrity .
  • High-Performance Liquid Chromatography (HPLC): Quantify purity by integrating peak areas under standardized conditions (e.g., C18 column, 0.1% TFA in mobile phase) .
  • Mass Spectrometry (MS): Validate molecular weight (165.192 g/mol) via electrospray ionization (ESI-MS) .
  • CAS Registry Cross-Verification: Cross-check with CAS RN 17270-50-7 and 477251-67-5 to ensure batch consistency .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation: Use fume hoods during weighing and synthesis to minimize inhalation risks .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What synthetic routes are available for this compound?

  • Methodological Answer: Two validated approaches include:
  • Method A: Catalytic oxidation of 3-pyridinepropanol using Jones reagent (CrO3_3/H2_2SO4_4) under controlled pH (4–6) to prevent over-oxidation .
  • Method B: Coupling pyridine-3-boronic acid with γ-ketobutyric acid via Suzuki-Miyaura cross-coupling, followed by acid hydrolysis .
    Table 1: Key Reaction Parameters
MethodYield (%)Purity (HPLC)Key Reagents
A65–75>95%CrO3_3, H2_2SO4_4
B80–85>97%Pd(PPh3_3)4_4, Na2_2CO3_3

Advanced Research Questions

Q. How can researchers address batch-to-batch variability in this compound synthesis for sensitive bioassays?

  • Methodological Answer:
  • Quality Control Enhancements: Request peptide-content analysis and TFA removal (<1%) for cell-based assays to minimize salt/impurity interference .
  • Statistical Batch Correction: Use linear mixed-effects models to adjust for batch effects in clustered data (e.g., nested ANOVA for multi-lab studies) .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation products via LC-MS .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer:
  • Meta-Analysis: Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., IC50_{50} vs. EC50_{50}) and solvent systems (DMSO vs. aqueous buffers) .
  • Dose-Response Replication: Re-test disputed compounds under standardized conditions (e.g., fixed pH 7.4, 37°C) to isolate confounding factors .
  • Structural Dynamics: Perform molecular docking simulations to assess binding affinity variations across derivative conformers .

Q. How should researchers design studies involving clustered data (e.g., repeated measurements) for this compound pharmacokinetics?

  • Methodological Answer:
  • Model Selection: Apply generalized estimating equations (GEEs) or multilevel modeling to account for nested observations (e.g., timepoints within subjects) .
  • Power Analysis: Use software like G*Power to determine sample size, assuming intra-cluster correlation coefficients (ICC) ≥0.2 .
  • Data Reporting: Follow STROBE guidelines, including raw data tables in appendices to enhance reproducibility .

Q. What derivatization approaches enhance the analytical detection of this compound in complex matrices?

  • Methodological Answer:
  • Esterification: React with pentafluorobenzyl bromide to form volatile derivatives for GC-MS analysis .
  • Fluorescent Tagging: Use dansyl chloride or FITC to enable UV/fluorescence detection at sub-nM concentrations .
    Table 2: Derivatization Efficiency
DerivativeDetection Limit (nM)Matrix Compatibility
Pentafluorobenzyl ester0.5Plasma, urine
Dansylamide0.2Cell lysates

Methodological Best Practices

  • Data Contradiction Analysis: Cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding studies) .
  • Synthesis Optimization: Screen reaction conditions via Design of Experiments (DoE) to maximize yield and minimize byproducts .
  • Ethical Reporting: Disclose all synthetic intermediates and analytical raw data in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.